2-(6-Amino-3,5-dicyano-4-isobutyl-pyridin-2-ylsulfanyl)-N,N-diethyl-acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Amino-3,5-dicyano-4-isobutyl-2-pyridinyl)sulfanyl]-N,N-diethylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 6-amino-3,5-dicyano-4-isobutyl-2-pyridinethiol with N,N-diethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Amino-3,5-dicyano-4-isobutyl-2-pyridinyl)sulfanyl]-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, typically in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[(6-Amino-3,5-dicyano-4-isobutyl-2-pyridinyl)sulfanyl]-N,N-diethylacetamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its role in cellular signaling pathways and receptor binding studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its interaction with adenosine A2B receptors. It acts as a partial agonist, binding to these receptors and modulating their activity. This interaction influences various molecular pathways, including cAMP accumulation and calcium mobilization, which are critical for cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(2,4-difluorophenyl)acetamide
- 2-[(6-Amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(4-fluorophenyl)acetamide
- 2-[(6-Amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide
Uniqueness
What sets 2-[(6-Amino-3,5-dicyano-4-isobutyl-2-pyridinyl)sulfanyl]-N,N-diethylacetamide apart from similar compounds is its high selectivity and potency as an adenosine A2B receptor agonist. This specificity makes it a valuable tool in pharmacological research and potential therapeutic applications .
Properties
Molecular Formula |
C17H23N5OS |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
2-[6-amino-3,5-dicyano-4-(2-methylpropyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide |
InChI |
InChI=1S/C17H23N5OS/c1-5-22(6-2)15(23)10-24-17-14(9-19)12(7-11(3)4)13(8-18)16(20)21-17/h11H,5-7,10H2,1-4H3,(H2,20,21) |
InChI Key |
ZHUCYWNRUHIWBL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC1=C(C(=C(C(=N1)N)C#N)CC(C)C)C#N |
Origin of Product |
United States |
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